![molecular formula C16H16Cl2N6O3 B1419327 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride CAS No. 1216659-29-8](/img/structure/B1419327.png)
6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride
Overview
Description
6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H16Cl2N6O3 and its molecular weight is 411.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-Desmethyl Zopiclone Hydrochloride, also known as Zopiclone, is the gamma-aminobutyric acid (GABA) receptor . Specifically, Zopiclone binds selectively to the brain alpha subunit of the GABA A omega-1 receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This binding enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and ultimately decreased neuronal excitability .
Biochemical Pathways
The action of Zopiclone primarily affects the GABAergic pathway . By enhancing the inhibitory effects of GABA, it increases the hyperpolarization of neurons and reduces their excitability. This leads to the sedative and hypnotic effects of the drug .
Pharmacokinetics
Zopiclone is extensively metabolized in the liver into two major metabolites: N-oxidezopiclone , which retains a low pharmacological inactivity; and N-desmethyl-zopiclone , which is pharmacologically inactive . , but cytochrome P-450 isoforms may be suspected as some drug interactions in humans with cytochrome P-450 inhibitors or inducers have been reported.
Result of Action
The molecular and cellular effects of Zopiclone’s action result in a depression or tranquilization of the central nervous system . This leads to its primary therapeutic effects, which include sedation, muscle relaxation, and reduction of anxiety .
Action Environment
The action, efficacy, and stability of Zopiclone can be influenced by various environmental factors. For instance, the pH of the urine can affect the formation of one of its metabolites, 2-amino-5-chloropyridine . Additionally, the temperature conditions and time of storage can also influence the degradation of Zopiclone and its metabolites .
Biochemical Analysis
Biochemical Properties
6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA_A receptors, specifically the α1, α2, α3, and α4 subunits, with varying affinities . These interactions are crucial as they influence the compound’s effects on cellular processes and functions.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to induce relaxation, euphoria, and sleepiness in cells, which is attributed to its interaction with GABA_A receptors . Additionally, it can influence cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GABA_A receptors. This binding leads to the modulation of receptor activity, resulting in the inhibition or activation of downstream signaling pathways . These molecular interactions are essential for understanding the compound’s overall impact on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces relaxation and sleepiness, while higher doses can lead to adverse effects such as respiratory depression and potential toxicity . Understanding these dosage effects is crucial for determining safe and effective usage in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function.
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVDCBVWUQHQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



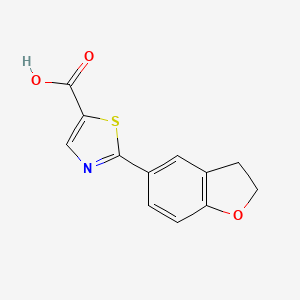
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)
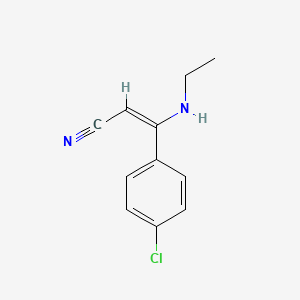
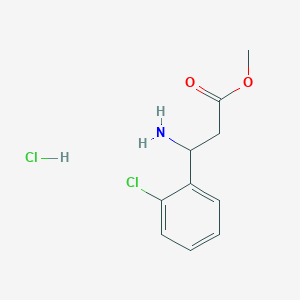

![3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)

![3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1419261.png)
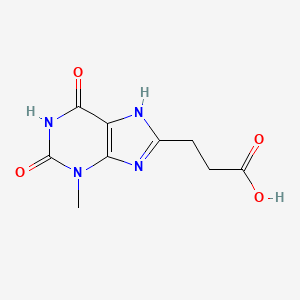
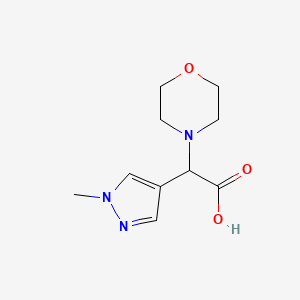
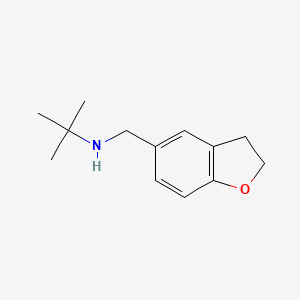
![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)
![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)
